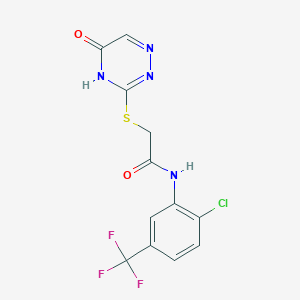
C12H8ClF3N4O2S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, common names, and structural formula .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .科学研究应用
抗增殖效应
Arunachalam 等人 (2019 年) 对从夹竹桃中分离出的新型酚类衍生物对人乳腺癌细胞系的抗增殖效应的研究揭示了重要的发现。这些化合物表现出与蛋白质的强结合亲和力,并显著抑制细胞增殖,表明它们作为癌症治疗药物的潜力 (Arunachalam 等人,2019 年)。
吸收增强
Lindmark 等人 (1998 年) 的研究探讨了癸酸钠如何增强高分子量模型药物在肠上皮 Caco-2 单层中的渗透性。这项研究提供了对药物吸收增强机制的见解,表明在改善药物递送系统方面具有巨大潜力 (Lindmark 等人,1998 年)。
补体激活抑制
Horstick 等人 (2001 年) 的一项研究调查了 C1 酯酶抑制剂在减少缺血心肌再灌注期间心肌损伤中的作用。研究结果强调了剂量的重要性,因为正确的剂量可以显着保护缺血组织,而较高的剂量可能会引起有害的副作用 (Horstick 等人,2001 年)。
抗炎作用
王等人 (2011 年) 研究了一种新型化合物 C12 的抗炎作用。他们的研究表明,C12 显着抑制促炎细胞因子的产生,并在体内保护炎症损伤,表明其作为非甾体抗炎剂的潜力 (王等人,2011 年)。
色谱应用
王等人 (2016 年) 对反相液相色谱/亲水相互作用色谱混合模式 C18-DTT 固定相的表征研究表明其在分离各种化合物方面具有功效。这突出了其在分析化学中分离和分析复杂混合物的潜在应用 (王等人,2016 年)。
作用机制
Target of Action
The compound C12H8ClF3N4O2S, also known as Clomifene, primarily targets the estrogen receptors in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can have both estrogenic and anti-estrogenic properties depending on the target tissue .
Mode of Action
Clomifene interacts with its targets by competing with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors . It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomifene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The biochemical pathways affected by Clomifene primarily involve the hypothalamic-pituitary-ovarian axis and the regulation of the menstrual cycle . By blocking estrogen receptors in the hypothalamus, Clomifene interrupts the normal feedback mechanism and leads to an increase in the release of pituitary gonadotropins, which in turn stimulate the growth and maturation of ovarian follicles .
Result of Action
The molecular and cellular effects of Clomifene’s action result in the stimulation of ovulation. By increasing the release of pituitary gonadotropins, Clomifene promotes the growth and maturation of ovarian follicles . This leads to an increase in the circulating level of estradiol, which can trigger ovulation .
Action Environment
The action, efficacy, and stability of Clomifene, like many other compounds, can be influenced by various environmental factors. For instance, factors such as light, temperature, soil water, soil fertility, and salinity can affect the accumulation of secondary metabolites in plants While these factors may not directly apply to Clomifene, they illustrate the potential impact of environmental conditions on the action of chemical compounds
安全和危害
未来方向
This involves predicting or proposing future research directions based on the current understanding of the compound .
For a specific compound, you can refer to scientific literature or databases. Google Scholar and PubMed are good starting points for finding relevant papers. Always ensure to read and analyze the methodology and findings of each paper carefully.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJZDYGUVVVMIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
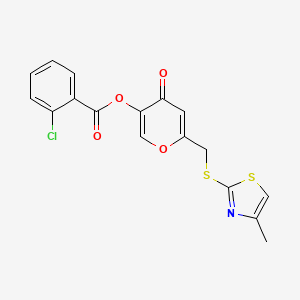
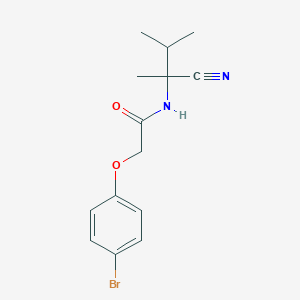
![3-(4-Bromophenyl)-8-(2-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2405811.png)
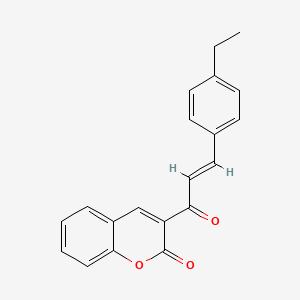
![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)

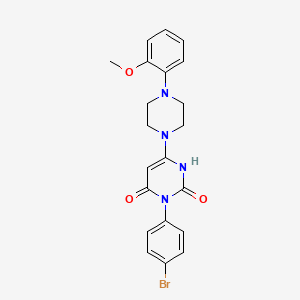
![N-[2-(2-methyl-1-indolyl)ethyl]benzamide](/img/structure/B2405816.png)

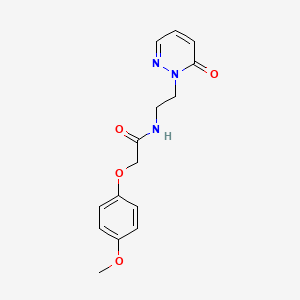
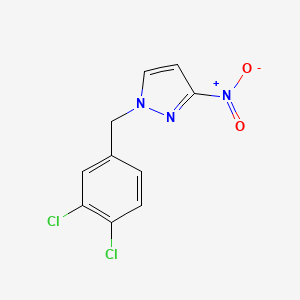
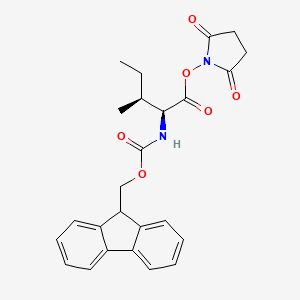
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2405829.png)

